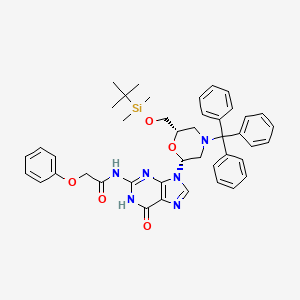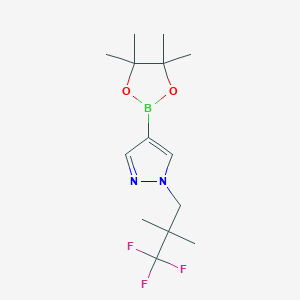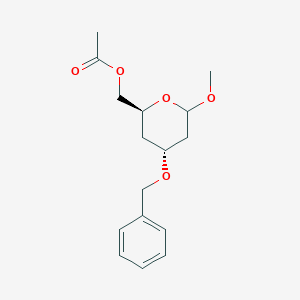
Propargyl-PEG2-beta-D-glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
炔丙基-PEG2-β-D-葡萄糖是一种属于聚乙二醇 (PEG) 衍生物类别的化合物。它专门设计为合成蛋白降解靶向嵌合体 (PROTAC) 的连接体。 该化合物包含炔丙基和β-D-葡萄糖,这增强了其在水性介质中的溶解度并提高了PEG化反应的选择性 .
准备方法
合成路线和反应条件
炔丙基-PEG2-β-D-葡萄糖通过一系列化学反应合成,这些反应涉及炔丙基与 PEG 和β-D-葡萄糖的偶联。 炔丙基可以通过铜催化的叠氮化物-炔烃环加成反应(点击化学)引入,该反应形成稳定的三唑键 。反应条件通常涉及使用铜催化剂和适当的溶剂来促进反应。
工业生产方法
炔丙基-PEG2-β-D-葡萄糖的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 然后使用高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱等技术对化合物进行纯化和表征 .
化学反应分析
反应类型
炔丙基-PEG2-β-D-葡萄糖会发生各种化学反应,包括:
氧化: 炔丙基可以被氧化形成不同的官能团。
还原: 该化合物可以在特定条件下被还原以产生不同的产物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产品
这些反应形成的主要产物取决于所用试剂和条件。 例如,炔丙基的氧化可以生成醛或羧酸,而还原可以生成烷烃或醇 .
科学研究应用
炔丙基-PEG2-β-D-葡萄糖具有广泛的科学研究应用,包括:
化学: 用作合成 PROTAC 的连接体,PROTAC 是旨在通过泛素-蛋白酶体系统降解目标蛋白质的分子
生物学: 用于涉及蛋白质降解和细胞信号通路的研究。
作用机制
炔丙基-PEG2-β-D-葡萄糖通过点击化学形成稳定的三唑键来发挥其作用。炔丙基在铜催化剂的存在下与带有叠氮化物的化合物或生物分子反应,形成三唑环。 这种机制增强了化合物在各种反应中的溶解度和选择性 .
相似化合物的比较
类似化合物
炔丙基-PEG3-β-D-葡萄糖: 结构类似,但有一个额外的 PEG 单元,这可能会影响其溶解度和反应性.
炔丙基-PEG4-β-D-葡萄糖:
独特性
炔丙基-PEG2-β-D-葡萄糖的独特性在于其溶解度和反应性的特定平衡,使其成为合成 PROTAC 的理想连接体。 它通过点击化学形成稳定的三唑键的能力也使其与其他类似化合物区别开来 .
属性
分子式 |
C13H22O8 |
|---|---|
分子量 |
306.31 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(2-prop-2-ynoxyethoxy)ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C13H22O8/c1-2-3-18-4-5-19-6-7-20-13-12(17)11(16)10(15)9(8-14)21-13/h1,9-17H,3-8H2/t9-,10-,11+,12-,13-/m1/s1 |
InChI 键 |
VCAWUMOFEKQAES-UJPOAAIJSA-N |
手性 SMILES |
C#CCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
规范 SMILES |
C#CCOCCOCCOC1C(C(C(C(O1)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11827118.png)
![2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B11827124.png)
![(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile](/img/structure/B11827126.png)
![tert-Butyl 4-(3-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B11827127.png)

![Tert-butyl 4-chloro-2-(pyridin-4-YL)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827139.png)



![(9R,9aR)-7-methyl-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827161.png)
![N-[(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11827168.png)
![2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B11827176.png)
